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This guide provides a comparative overview of the preclinical and early clinical data on the
combination therapy of Opnurasib (JDQ-443), a selective, covalent inhibitor of KRAS G12C,
with other anticancer agents. This document is intended for informational purposes for
researchers, scientists, and drug development professionals.

It is important to note that in May 2024, Novartis announced the discontinuation of the
development of Opnurasib across all studies. The decision was cited as being based on a
strategic review in light of the increasing number of available options for patients with KRAS
G12C-driven cancers, and not due to new safety signals.[1][2][3][4]

Mechanism of Action: Opnurasib and the Rationale
for Combination Therapy

Opnurasib is an orally bioavailable small molecule that irreversibly binds to the cysteine
residue of the KRAS G12C mutant protein.[5] This traps KRAS in its inactive, GDP-bound
state, thereby inhibiting downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-
AKT pathways, which are critical for tumor cell proliferation and survival.

However, tumors can develop resistance to KRAS G12C inhibitors through various feedback
mechanisms and activation of parallel signaling pathways. This provides a strong rationale for
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combining Opnurasib with other targeted agents to achieve a more potent and durable
antitumor response. Preclinical studies have shown that combining Opnurasib with inhibitors
of upstream (e.g., SHP2) and downstream (e.g., MEK, CDK4/6) signaling components can
enhance its antitumor activity.[5][6][7][8][9][10]

KRAS G12C Signaling Pathway and Points of
Therapeutic Intervention

The following diagram illustrates the KRAS G12C signaling pathway and the targets of
Opnurasib and its combination partners.
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Caption: KRAS G12C signaling cascade and points of inhibition.
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Preclinical Combination Data

Preclinical studies in patient-derived xenograft (PDX) models of non-small cell lung cancer
(NSCLC) and colorectal cancer (CRC) have demonstrated that the antitumor activity of
Opnurasib is enhanced when combined with inhibitors of SHP2, MEK, and CDK4/6.[5][7][8][9]

Opnurasib in Combination with SHP2, MEK, and CDK4/6
Inhibitors in PDX Models

The following table summarizes the preclinical efficacy of Opnurasib in combination with
TNO155 (SHP2 inhibitor), Trametinib (MEK inhibitor), and Ribociclib (CDK4/6 inhibitor) in
KRAS G12C-mutant PDX models.[7]
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Opnurasib o
L Combination
Tumor Type Combination (JDQ-443) Outcome
5 Agent Dose
ose

Improved tumor
NSCLC + TNO155 100 mg/kg g.d. 10 mg/kg b.i.d. regression vs.

single agents

Improved tumor
NSCLC + Trametinib 100 mg/kg q.d. 0.3 mg/kg g.d. regression vs.

single agents

Improved tumor
NSCLC + Ribociclib 100 mg/kg g.d. 75 mg/kg g.d. regression vs.

single agents

Improved tumor
CRC + TNO155 100 mg/kg g.d. 10 mg/kg b.i.d. regression vs.

single agents

Improved tumor
CRC + Trametinib 100 mg/kg q.d. 0.3 mg/kg g.d. regression vs.

single agents

Improved tumor
CRC + Ribociclib 100 mg/kg g.d. 75 mg/kg g.d. regression vs.

single agents

g.d. = once daily; b.i.d. = twice daily

Experimental Protocols: Preclinical In Vivo Studies

While highly detailed, step-by-step protocols are not available in the cited literature, the general
methodology for the preclinical PDX studies is described as follows.[7]

Experimental Workflow for PDX Studies
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Caption: General workflow for preclinical PDX model studies.
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e Animal Models: Nude mice bearing KRAS G12C-mutated NSCLC or CRC PDX models were
used.[7]

o Treatment Administration: Opnurasib and the combination agents (TNO155, trametinib, or
ribociclib) were administered orally at the doses and schedules indicated in the table above.

[7]

o Efficacy Assessment: Tumor volumes were measured regularly to assess antitumor activity.
The primary outcomes were tumor growth inhibition and tumor regression.[7]

Clinical Combination Data

The KontRASt clinical trial program was designed to evaluate Opnurasib as a monotherapy
and in combination with other agents.

KontRASt-01: Opnurasib in Combination with TNO155
(SHP2 Inhibitor)

The Phase Ib/ll KontRASt-01 trial (NCT04699188) evaluated Opnurasib as a monotherapy
and in combination with the SHP2 inhibitor TNO155 in patients with advanced KRAS G12C-
mutated solid tumors.[11][12][13] Preliminary results from the combination arm were presented
at the IASLC 2023 World Conference on Lung Cancer.[11]

Efficacy of Opnurasib + TNO155 in NSCLC Patients from KontRASt-01[11]

Objective .
. . Disease Control
Patient Population N Response Rate
Rate (DCR)
(ORR)
Prior KRAS G12C
o 12 33.3% 66.7%
inhibitor
KRAS G12C inhibitor-
33.3% 83.3%

naive

o Recommended Dose for Expansion: Opnurasib 200 mg twice daily continuously with
TNO155 at 10 mg twice daily for 2 weeks on, 1 week off.[11]
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» Safety Profile: The combination was reported to have a manageable safety profile. Common
adverse events included aspartate aminotransferase (AST) and alanine aminotransferase
(ALT) increases.[11]

KontRASt-03: A Platform Study for Opnurasib
Combinations

The KontRASt-03 trial (NCT05358249) was designed as a Phase Ib/ll multicenter, open-label
platform study to evaluate Opnurasib in combination with various selected therapies in
patients with advanced solid tumors harboring the KRAS G12C mutation.[14][15][16][17]
However, due to the discontinuation of Opnurasib's development, the outcomes of the planned
combination arms, which were to include agents like MEK and CDK4/6 inhibitors, are not
available.

Comparison of Opnurasib Combination Strategies

The available data, although limited, suggests that vertical inhibition of the MAPK pathway
(combining a KRAS G12C inhibitor with a SHP2 or MEK inhibitor) and targeting parallel
pathways (such as the cell cycle with a CDK4/6 inhibitor) are viable strategies to enhance the
efficacy of KRAS G12C inhibition.

Logical Relationship of Combination Strategies
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Caption: Rationale for Opnurasib combination therapies.

Conclusion

Preclinical data strongly supported the combination of Opnurasib with SHP2, MEK, and
CDKA4/6 inhibitors to enhance its antitumor efficacy in KRAS G12C-mutated cancers.[5][7][8][9]
Early clinical data from the KontRASt-01 trial demonstrated that the combination of Opnurasib
with the SHP2 inhibitor TNO155 had promising antitumor activity in patients with NSCLC,
including those who had previously been treated with a KRAS G12C inhibitor.[11]

Despite these encouraging findings, the development of Opnurasib has been discontinued.[1]
[2][3][4] This decision highlights the competitive and rapidly evolving landscape of KRAS G12C
targeted therapies. The preclinical and clinical data generated for Opnurasib and its
combinations, however, remain valuable for the broader scientific community in understanding
the therapeutic potential and challenges of targeting KRAS G12C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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